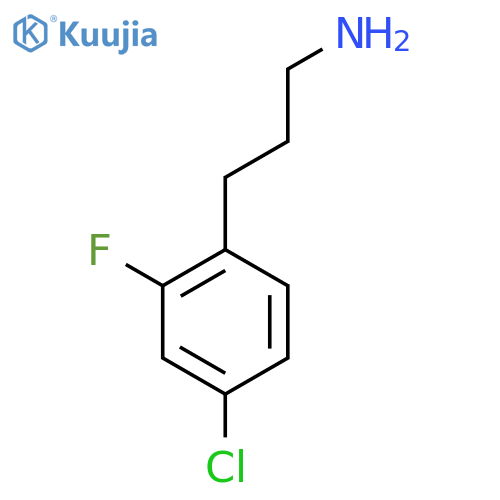

Cas no 377084-69-0 (3-(4-chloro-2-fluorophenyl)propan-1-amine)

3-(4-chloro-2-fluorophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- Benzenepropanamine, 4-chloro-2-fluoro-

- 3-(4-chloro-2-fluorophenyl)propan-1-amine

- HOMZIWREVIWHRS-UHFFFAOYSA-N

- 3-(4-CHLORO-2-FLUOROPHENYL)PROPAN-1-AMINE

- SCHEMBL6194409

- EN300-1981292

- AKOS006330547

- 4-Chloro-2-fluorobenzenepropanamine

- 377084-69-0

- 3-(4-chloro-2-fluorophenyl)-1-propylamine

- DTXSID201293230

-

- MDL: MFCD09744483

- インチ: InChI=1S/C9H11ClFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2

- InChIKey: HOMZIWREVIWHRS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 187.0564052Da

- どういたいしつりょう: 187.0564052Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26Ų

3-(4-chloro-2-fluorophenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981292-2.5g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-1.0g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1981292-5g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 5g |

$2028.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-10.0g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1981292-1g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-0.25g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-0.05g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-10g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-0.1g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1981292-0.5g |

3-(4-chloro-2-fluorophenyl)propan-1-amine |

377084-69-0 | 0.5g |

$671.0 | 2023-09-16 |

3-(4-chloro-2-fluorophenyl)propan-1-amine 関連文献

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

3-(4-chloro-2-fluorophenyl)propan-1-amineに関する追加情報

Professional Introduction to 3-(4-chloro-2-fluorophenyl)propan-1-amine (CAS No. 377084-69-0)

3-(4-chloro-2-fluorophenyl)propan-1-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 377084-69-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this amine features a propyl chain linked to a benzene ring substituted with both chloro and fluoro groups, which contribute to its distinct chemical behavior and reactivity.

The presence of the 4-chloro-2-fluorophenyl moiety in the molecule imparts specific electronic and steric properties, making it a valuable scaffold for medicinal chemists. This substitution pattern is particularly interesting because it allows for selective interactions with biological targets, which is crucial for designing drugs with high specificity and low toxicity. The chloro group, in particular, is known to enhance binding affinity through dipole-dipole interactions and halogen bonding, while the fluoro group can influence metabolic stability and lipophilicity.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing fluoro and chloro substituents. These elements are frequently incorporated into drug molecules due to their ability to modulate pharmacokinetic properties and improve drug efficacy. For instance, fluoroalkyl groups have been shown to increase metabolic stability by resisting enzymatic degradation, whereas chloro groups can enhance binding to protein targets. The combination of these two substituents in 3-(4-chloro-2-fluorophenyl)propan-1-amine makes it a promising candidate for further investigation.

Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in drug design. Compounds like 3-(4-chloro-2-fluorophenyl)propan-1-amine serve as key intermediates in the synthesis of more complex molecules that target specific disease pathways. The amine functional group in this compound provides a reactive site for further derivatization, allowing chemists to explore a wide range of possible modifications. These modifications can fine-tune the pharmacological properties of the compound, making it more suitable for therapeutic applications.

One of the most exciting areas of research involving 3-(4-chloro-2-fluorophenyl)propan-1-amine is its potential use in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. By designing molecules that specifically inhibit certain kinases, researchers aim to develop treatments that can block aberrant signaling pathways without affecting normal cellular functions. The structural features of 3-(4-chloro-2-fluorophenyl)propan-1-amine make it an attractive candidate for this purpose.

Another area where this compound shows promise is in the development of antiviral agents. Viruses rely on host cellular machinery to replicate, and inhibitors that target viral enzymes or proteins can disrupt their life cycle. The unique substitution pattern of 3-(4-chloro-2-fluorophenyl)propan-1-amine may allow it to interact with viral targets in a way that traditional antiviral drugs cannot. This could lead to the discovery of novel treatments for viral infections that are resistant to existing therapies.

The synthesis of 3-(4-chloro-2-fluorophenyl)propan-1-amine involves several key steps that highlight its complexity as a chemical entity. The process typically begins with the preparation of the 4-chloro-2-fluorobenzene precursor, which is then subjected to nucleophilic substitution reactions to introduce the propylamine moiety. These reactions require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve optimal results.

The analytical characterization of 3-(4-chloro-2-fluorophenyl)propan-1-amine is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are used to confirm its molecular structure and identify any impurities. These analytical methods provide valuable insights into the compound's purity and stability, which are essential for its use in pharmaceutical applications.

In conclusion, 3-(4-chloro-2-fluorophenyl)propan-1-amine (CAS No. 377084-69-0) is a multifaceted compound with significant potential in drug discovery and development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its pharmacological properties and applications, paving the way for new treatments that could improve patient outcomes worldwide.

377084-69-0 (3-(4-chloro-2-fluorophenyl)propan-1-amine) 関連製品

- 2171793-99-8(4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol)

- 2228770-55-4(methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate)

- 950300-90-0(1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine)

- 884010-41-7(Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-)

- 37859-57-7(Methyltris(methylisobutylketoxime)silane)

- 343374-73-2((Z)-3-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PROPEN-1-ONE)

- 1220030-49-8(2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride)

- 2227782-03-6((1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol)

- 2034290-18-9(1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one)

- 1416253-68-3(Guaiacol-b-D-gentiobioside)